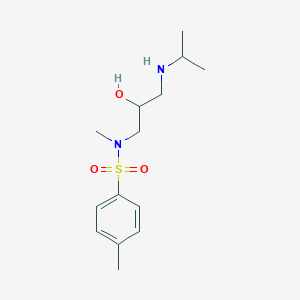

N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-hydroxy-3-(propan-2-ylamino)propyl]-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3S/c1-11(2)15-9-13(17)10-16(4)20(18,19)14-7-5-12(3)6-8-14/h5-8,11,13,15,17H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQULWQERGQJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects through its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes, while the hydroxy and isopropylamino groups can modulate receptor activity. The exact mechanism depends on the biological system and the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

a) N-[2-hydroxy-3-(1,3,6-tribromocarbazol-9-yl)propyl]-N,4-dimethylbenzenesulfonamide (CAS 324052-12-2)

- Structure: Replaces the isopropylamino group with a tribromocarbazole moiety.

- Key Differences :

- Implications : Likely differs in bioavailability and target selectivity compared to the less halogenated target compound.

b) N-[(2R,3S)-3-Amino-2-hydroxy-4-phenylbutyl]-N-isobutyl-4-nitrobenzenesulfonamide (CAS 1330264-37-3)

- Structure: Features a nitro group (-NO₂) at the para position of the benzene ring and a chiral hydroxy-amino-butyl side chain.

- Key Differences :

Analogues with Varied Side Chains

a) Hydroxamic Acid Derivatives (e.g., Compounds 6–10 in )

- Structure : Replace the sulfonamide group with hydroxamic acid (-CONHOH).

- Key Differences: Hydroxamic acids are potent chelators of metal ions (e.g., Zn²⁺ in matrix metalloproteinases), whereas sulfonamides typically act via hydrogen bonding or electrostatic interactions. Antioxidant activity (e.g., DPPH radical scavenging) is more pronounced in hydroxamic acids due to the -NHOH group .

- Implications : The target sulfonamide may exhibit weaker antioxidant effects but greater metabolic stability.

b) N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5 in )

- Structure : Contains a benzhydryl group and hydroxyureido moiety.

- The hydroxyureido group may mimic transition states in enzymatic reactions, unlike the target compound’s tertiary amine .

- Implications : Divergent mechanisms of action despite shared sulfonamide cores.

Fluorinated and Halogenated Derivatives

a) Perfluorinated Sulfonamides (e.g., )

- Structure : Incorporate perfluoroalkyl chains (e.g., -CF₃, -C₇F₁₅).

- Key Differences :

- Implications : The target compound’s isopropyl and methyl groups balance hydrophilicity and lipophilicity more effectively for biological applications.

b) N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide ()

- Structure : Substitutes a chloroacetyl group on the aromatic ring.

- Key Differences: The chloroacetyl group is electrophilic, enabling covalent binding to thiols (e.g., cysteine residues in enzymes).

- Implications : Greater reactivity but lower selectivity compared to the target compound.

Data Table: Structural and Functional Comparison

Biologische Aktivität

N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide, commonly referred to as a sulfonamide derivative, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its structural features, including a sulfonamide group, which is known for its diverse biological applications.

Chemical Structure and Properties

- Molecular Formula : C14H22N2O3S

- Molecular Weight : 302.40 g/mol

- IUPAC Name : N-(2-hydroxy-3-(propan-2-ylamino)propyl)-N,4-dimethylbenzenesulfonamide

The compound's structure includes a sulfonamide moiety attached to a dimethylbenzene ring and an isopropylamino group, which plays a crucial role in its biological activity.

The biological activity of N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide primarily involves the inhibition of specific enzymes and receptors. Sulfonamides are known to interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase. This mechanism is critical for their antibacterial properties.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit potent antimicrobial properties. A study published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of sulfonamides against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's ability to disrupt bacterial growth makes it a candidate for further investigation in antibiotic development.

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide have shown promise in inhibiting heat shock protein 90 (Hsp90), which is crucial for cancer cell survival . This inhibition can lead to the destabilization of multiple oncogenic proteins, thereby inducing apoptosis in cancer cells.

Case Studies

-

Study on Antibacterial Efficacy :

- A comparative analysis of various sulfonamide derivatives demonstrated that N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide exhibited superior antibacterial activity compared to traditional sulfa drugs. The study utilized disk diffusion methods to assess efficacy against clinical isolates .

- Anticancer Research :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide is crucial for its therapeutic application. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects and potential organ-specific toxicity.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and analytical techniques for confirming the structure of N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide?

- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. Key steps include coupling of the isopropylamino-propyl moiety to the benzenesulfonamide core under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Analytical validation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm regiochemistry and Mass Spectrometry (MS) for molecular weight verification. Elemental analysis is used to validate purity .

Q. How do the functional groups in this compound influence its chemical reactivity?

- Answer : The sulfonamide group (-SO₂NH-) participates in hydrogen bonding and acid-base reactions, while the hydroxy (-OH) and isopropylamino (-NH-C(CH₃)₂) groups enable nucleophilic substitution or coordination with metal ions. The methyl groups on the benzene ring sterically hinder electrophilic aromatic substitution. Reactivity studies should prioritize pH-dependent stability assays and derivatization experiments (e.g., acetylation of the hydroxy group) .

Q. What methodologies are recommended for detecting trace impurities of this compound in pharmaceutical formulations?

- Answer : High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (LC-MS/MS) is optimal for detecting impurities at low concentrations. Method development should include gradient elution protocols and column selection (e.g., C18 reverse-phase) to resolve structurally similar analogs. Calibration standards must account for matrix effects from excipients .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in sulfonamide-specific transformations?

- Answer : Conduct time-resolved experiments (e.g., stopped-flow spectroscopy) to monitor intermediates during reactions like sulfonamide hydrolysis or nucleophilic substitution. Solvent polarity and temperature effects should be quantified using Arrhenius plots. Isotopic labeling (e.g., ¹⁸O in water) can trace oxygen incorporation in hydrolysis products .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization?

- Answer : Combine complementary techniques:

- X-ray crystallography for absolute stereochemistry confirmation.

- 2D NMR (COSY, NOESY) to resolve overlapping signals in crowded regions.

- Density Functional Theory (DFT) calculations to predict and match experimental NMR chemical shifts.

Discrepancies in elemental analysis may require repurification via recrystallization or column chromatography .

Q. How does stereochemistry at the hydroxy and isopropylamino moieties impact biological activity?

- Answer : Enantioselective synthesis (e.g., chiral catalysts or resolving agents) is critical to isolate (R)- and (S)-enantiomers. Comparative bioassays (e.g., enzyme inhibition or receptor binding) must use purified enantiomers. For example, the (R)-configuration in related sulfonamides shows enhanced binding to β-adrenergic receptors due to spatial alignment with hydrophobic pockets .

Q. What experimental designs optimize the yield of this compound in large-scale synthesis?

- Answer : Use Design of Experiments (DoE) to test variables:

- Solvent systems (e.g., THF vs. DMF for solubility).

- Catalysts (e.g., palladium for cross-coupling steps).

- Temperature gradients to minimize side reactions.

Process Analytical Technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediates .

Q. How can in silico models predict the biological targets of this sulfonamide derivative?

- Answer : Molecular docking (e.g., AutoDock Vina) against protein databases (e.g., PDB) identifies potential targets like carbonic anhydrase or tyrosine kinases. Pharmacophore modeling highlights critical interactions (e.g., hydrogen bonds with sulfonamide oxygen atoms). Validate predictions with surface plasmon resonance (SPR) binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.